molecular formula C21H18N4O B15109370 N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]biphenyl-4-carboxamide

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]biphenyl-4-carboxamide

Cat. No.: B15109370
M. Wt: 342.4 g/mol
InChI Key: XLZVZIBVDMJZJL-UHFFFAOYSA-N
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Description

"N-[2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethyl]biphenyl-4-carboxamide" is a synthetic small molecule characterized by a fused [1,2,4]triazolo[4,3-a]pyridine core linked via an ethyl chain to a biphenyl-4-carboxamide moiety. The triazolo-pyridine scaffold is a pharmacologically privileged structure, often associated with kinase inhibition or modulation of central nervous system targets due to its planar aromaticity and hydrogen-bonding capabilities . The biphenyl carboxamide group enhances molecular rigidity and may contribute to selective binding interactions, particularly in hydrophobic pockets of biological targets.

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

4-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide

InChI

InChI=1S/C21H18N4O/c26-21(18-11-9-17(10-12-18)16-6-2-1-3-7-16)22-14-13-20-24-23-19-8-4-5-15-25(19)20/h1-12,15H,13-14H2,(H,22,26)

InChI Key

XLZVZIBVDMJZJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]biphenyl-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and palladium-catalyzed reactions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]biphenyl-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]biphenyl-4-carboxamide involves the inhibition of c-Met and VEGFR-2 kinases. The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several triazolo-pyridine and triazolo-pyridazine derivatives. Below is a detailed comparison based on substituent variations, molecular features, and inferred pharmacological implications.

Structural Analogues and Substituent Analysis

Compound Name (CAS No.) Core Structure Key Substituents Potential Functional Impact
N-[2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethyl]biphenyl-4-carboxamide [1,2,4]Triazolo[4,3-a]pyridine Biphenyl-4-carboxamide, ethyl linker Enhanced rigidity; potential kinase selectivity
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (891117-12-7) [1,2,4]Triazolo[4,3-b]pyridazine 4-Ethoxyphenyl, methyl group Increased lipophilicity; possible CYP450 interaction
N-(4-Methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide (877649-91-7) Oxane-carboxamide Thiophen-2-yl, 4-methoxyphenyl Electron-rich thiophene may enhance π-π stacking
2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894037-84-4) [1,2,4]Triazolo[4,3-b]pyridazine 4-Chlorophenyl, sulfanyl-acetamide Electrophilic chlorine may improve target binding affinity
2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894049-45-7) [1,2,4]Triazolo[4,3-b]pyridazine 4-Methoxyphenyl, sulfanyl-acetamide Methoxy group could reduce metabolic clearance

Key Differentiators of the Target Compound

Linker and Substituents : The ethyl linker in the target compound provides conformational flexibility compared to the rigid oxane (877649-91-7) or sulfanyl-acetamide (894037-84-4) groups. This may influence bioavailability and tissue penetration.

Aromatic Systems : The biphenyl-4-carboxamide moiety introduces a larger hydrophobic surface area relative to single-ring systems (e.g., 4-ethoxyphenyl in 891117-12-7), likely enhancing interactions with protein subdomains in kinase targets .

Pharmacological Implications

  • Selectivity : The biphenyl group may confer selectivity for kinases with larger hydrophobic pockets, distinguishing it from smaller analogs like 894049-45-7 (4-methoxyphenyl).
  • Metabolic Stability : The absence of electron-withdrawing groups (e.g., chlorine in 894037-84-4) suggests slower oxidative metabolism compared to halogenated derivatives.
  • Solubility : Thiophene-containing analogs (877649-91-7) may exhibit better aqueous solubility due to sulfur’s polarizability, whereas the target compound’s biphenyl system could necessitate formulation optimization .

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